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Compound of Interest

Compound Name: EPQpYEEIPIYL

Cat. No.: B8220887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding specificity of the phosphopeptide

EPQpYEEIPIYL to various Src homology 2 (SH2) domains. The experimental data, detailed

methodologies, and signaling pathway visualizations are intended to serve as a valuable

resource for researchers in cell signaling and drug discovery.

Introduction
The peptide EPQpYEEIPIYL is a synthetic phosphopeptide that acts as a high-affinity ligand

for the SH2 domains of Src family kinases.[1] By binding to the SH2 domain, this peptide can

activate Src family members, such as Lck, Hck, and Fyn, making it a crucial tool for studying

their function and for the development of targeted therapeutics.[1][2] The specificity of this

interaction is critical for understanding the downstream signaling events and for designing

selective inhibitors.

Quantitative Binding Affinity Data
The binding affinity of EPQpYEEIPIYL to the SH2 domains of different Src family kinases has

been quantified using various biophysical techniques. The dissociation constant (Kd) is a

common metric used to evaluate the strength of the interaction, with a lower Kd value

indicating a higher binding affinity.
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Target SH2
Domain

Peptide
Sequence

Method
Dissociation
Constant (Kd)

Reference

Lck EPQpYEEIPIYL Not Specified ~1 nM [3]

Src EPQpYEEIPIYL Not Specified
3-6 nM

(estimated)
[4]

Fyn EPQpYEEIPIYL
High Resolution

NMR

Not explicitly

quantified, but

structural data

indicates a high-

affinity

interaction.

[5]

Note: The pY denotes phosphotyrosine. The pYEEI motif is recognized as the optimal binding

sequence for Src family kinase SH2 domains.[6]

Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the binding

affinity of EPQpYEEIPIYL to SH2 domains.

Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure biomolecular

interactions in real-time.[7][8][9]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation

(Kd) constants for the binding of an SH2 domain (analyte) to the immobilized EPQpYEEIPIYL
peptide (ligand).

Materials:

Biacore instrument (or equivalent SPR system)

CM5 sensor chip (or similar carboxymethylated dextran surface)

EPQpYEEIPIYL peptide
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Purified SH2 domain of interest

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005%

v/v Surfactant P20)

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

Procedure:

Sensor Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of 0.4 M

EDC and 0.1 M NHS.

Ligand Immobilization: The EPQpYEEIPIYL peptide is diluted in an appropriate

immobilization buffer (typically 10 mM sodium acetate, pH 4.0-5.5) and injected over the

activated surface. The peptide is covalently coupled to the dextran matrix via its primary

amine groups.

Deactivation: Any remaining active esters on the surface are deactivated by injecting 1 M

ethanolamine-HCl pH 8.5.

Binding Analysis:

A series of concentrations of the purified SH2 domain (analyte) are prepared in running

buffer.

Each concentration is injected over the ligand-immobilized surface for a defined

association time, followed by an injection of running buffer for the dissociation phase.

The change in the refractive index at the sensor surface, measured in Resonance Units

(RU), is recorded throughout the association and dissociation phases.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium

dissociation constant (Kd) is then calculated as kd/ka.
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Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the

rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity of an unlabeled SH2 domain to a fluorescently

labeled EPQpYEEIPIYL peptide.

Materials:

Fluorescently labeled EPQpYEEIPIYL (e.g., with fluorescein)

Purified SH2 domain of interest

Assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4)

Microplate reader with fluorescence polarization capabilities

Procedure:

Preparation of Reagents: A fixed, low concentration of the fluorescently labeled

EPQpYEEIPIYL peptide is prepared in the assay buffer. A serial dilution of the SH2 domain

is also prepared.

Binding Reaction: The fluorescent peptide is mixed with each concentration of the SH2

domain in a microplate. The mixture is incubated at room temperature to reach binding

equilibrium.

Measurement: The fluorescence polarization of each well is measured using a microplate

reader. The instrument excites the sample with polarized light and measures the emitted light

in planes parallel and perpendicular to the excitation plane.

Data Analysis: As the SH2 domain binds to the smaller fluorescent peptide, the rotational

motion of the peptide slows down, leading to an increase in fluorescence polarization. The

change in polarization is plotted against the concentration of the SH2 domain, and the data

is fitted to a sigmoidal dose-response curve to determine the Kd.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Src family kinase activation by

EPQpYEEIPIYL and a typical experimental workflow for quantifying this interaction.

Src Family Kinase Activation by EPQpYEEIPIYL
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Caption: Activation of Src family kinases by EPQpYEEIPIYL.
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Experimental Workflow for Binding Affinity Measurement
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Caption: Workflow for determining binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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